molecular formula C16H14N4O2 B254629 N-[(3-aminoisoindol-1-ylidene)amino]-2-phenoxyacetamide

N-[(3-aminoisoindol-1-ylidene)amino]-2-phenoxyacetamide

Katalognummer B254629
Molekulargewicht: 294.31 g/mol
InChI-Schlüssel: YYYFPMXOLTWWHG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[(3-aminoisoindol-1-ylidene)amino]-2-phenoxyacetamide, also known as AI-1, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields, such as medicine, agriculture, and environmental science. AI-1 is a small molecule that belongs to the class of heterocyclic compounds and has a molecular formula of C19H15N3O2.

Wirkmechanismus

The mechanism of action of N-[(3-aminoisoindol-1-ylidene)amino]-2-phenoxyacetamide is not fully understood, but it is believed to work by inhibiting various cellular processes that are necessary for the survival and proliferation of cells. N-[(3-aminoisoindol-1-ylidene)amino]-2-phenoxyacetamide has been shown to inhibit the activity of various enzymes and proteins that are involved in cell growth and division.
Biochemical and Physiological Effects
N-[(3-aminoisoindol-1-ylidene)amino]-2-phenoxyacetamide has been shown to have various biochemical and physiological effects on cells. In vitro studies have shown that N-[(3-aminoisoindol-1-ylidene)amino]-2-phenoxyacetamide can induce apoptosis, or programmed cell death, in cancer cells. N-[(3-aminoisoindol-1-ylidene)amino]-2-phenoxyacetamide has also been shown to inhibit the production of various inflammatory cytokines, which are involved in the immune response.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of using N-[(3-aminoisoindol-1-ylidene)amino]-2-phenoxyacetamide in lab experiments is its ability to inhibit the growth of various bacterial strains. This makes it a potentially useful antibacterial agent. However, the synthesis of N-[(3-aminoisoindol-1-ylidene)amino]-2-phenoxyacetamide is a complex process that requires specialized equipment and skilled professionals. Additionally, the mechanism of action of N-[(3-aminoisoindol-1-ylidene)amino]-2-phenoxyacetamide is not fully understood, which makes it difficult to predict its effects in various experimental settings.

Zukünftige Richtungen

There are several future directions for research on N-[(3-aminoisoindol-1-ylidene)amino]-2-phenoxyacetamide. One potential area of research is the development of N-[(3-aminoisoindol-1-ylidene)amino]-2-phenoxyacetamide as an antibacterial agent. Another area of research is the potential use of N-[(3-aminoisoindol-1-ylidene)amino]-2-phenoxyacetamide in cancer therapy. Additionally, further studies are needed to fully understand the mechanism of action of N-[(3-aminoisoindol-1-ylidene)amino]-2-phenoxyacetamide and its effects on various cellular processes.

Synthesemethoden

The synthesis of N-[(3-aminoisoindol-1-ylidene)amino]-2-phenoxyacetamide involves a multi-step process that includes the condensation of 3-aminoisoindole with phenoxyacetic acid, followed by the addition of various reagents to produce the final product. The synthesis of N-[(3-aminoisoindol-1-ylidene)amino]-2-phenoxyacetamide is a complex process that requires skilled professionals and specialized equipment.

Wissenschaftliche Forschungsanwendungen

N-[(3-aminoisoindol-1-ylidene)amino]-2-phenoxyacetamide has been extensively studied for its potential applications in various scientific fields. In medicine, N-[(3-aminoisoindol-1-ylidene)amino]-2-phenoxyacetamide has been shown to have anti-inflammatory and anti-cancer properties. N-[(3-aminoisoindol-1-ylidene)amino]-2-phenoxyacetamide has also been studied for its potential use as an antibacterial agent, as it has been shown to inhibit the growth of various bacterial strains.

Eigenschaften

Produktname

N-[(3-aminoisoindol-1-ylidene)amino]-2-phenoxyacetamide

Molekularformel

C16H14N4O2

Molekulargewicht

294.31 g/mol

IUPAC-Name

N-[(Z)-(3-aminoisoindol-1-ylidene)amino]-2-phenoxyacetamide

InChI

InChI=1S/C16H14N4O2/c17-15-12-8-4-5-9-13(12)16(18-15)20-19-14(21)10-22-11-6-2-1-3-7-11/h1-9H,10H2,(H,19,21)(H2,17,18,20)

InChI-Schlüssel

YYYFPMXOLTWWHG-UHFFFAOYSA-N

Isomerische SMILES

C1=CC=C(C=C1)OCC(=O)N/N=C\2/C3=CC=CC=C3C(=N2)N

SMILES

C1=CC=C(C=C1)OCC(=O)NN=C2C3=CC=CC=C3C(=N2)N

Kanonische SMILES

C1=CC=C(C=C1)OCC(=O)NN=C2C3=CC=CC=C3C(=N2)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.